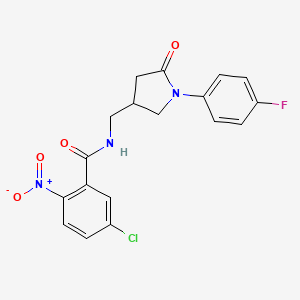
5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide is an intriguing organic compound with potential applications in various scientific fields. The presence of multiple functional groups, including a nitro group, a chlorinated benzene ring, and a fluorophenyl moiety, makes this compound chemically interesting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through a series of cyclization reactions starting from a suitable precursor.
Introduction of the Nitro Group: : The nitration of a benzene ring is commonly achieved using a mixture of concentrated sulfuric acid and nitric acid.
Chlorination: : The chlorination of the aromatic ring can be accomplished using chlorine gas or a suitable chlorinating agent.
Coupling Reaction: : The final product is obtained through coupling reactions that form the amide bond, often using coupling reagents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production would focus on optimizing yield and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide.
Reduction: : Reduction of the nitro group to an amine can be carried out using agents like lithium aluminum hydride.
Substitution: : Substitution reactions, especially electrophilic aromatic substitutions, can be performed given the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, catalysts.
Reduction: : Lithium aluminum hydride, palladium on carbon.
Substitution: : Halogenating agents like chlorine gas.
Major Products Formed
Oxidation: : Formation of carboxylic acids or other oxidized derivatives.
Reduction: : Amines from the reduction of the nitro group.
Substitution: : Various halogenated derivatives.
Scientific Research Applications
Chemistry
As a reagent in organic synthesis to explore reaction mechanisms and synthesis of complex molecules.
Biology
Potential use in studying enzyme interactions, given its multiple functional groups.
Medicine
Investigation into its potential as a pharmacophore for drug design, particularly due to its structural complexity and presence of functional groups.
Industry
As an intermediate in the synthesis of more complex compounds used in various industrial applications.
Mechanism of Action
The compound's mechanism of action can be analyzed through its interactions at the molecular level:
Molecular Targets: : Enzymes or receptors that interact with its functional groups, possibly leading to inhibition or activation.
Pathways Involved: : Binding to specific proteins and affecting their function, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
Unique Features
The presence of both a nitro group and a fluorophenyl group makes this compound particularly unique, providing opportunities for diverse chemical reactivity.
Similar Compounds
5-chloro-N-phenylbenzamide: : Lacks the additional functional groups found in 5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide.
4-nitro-N-phenylbenzamide: : Shares the nitro group but does not have the chlorinated benzene ring or the pyrrolidine moiety.
N-(4-fluorophenyl)-2-nitrobenzamide: : Similar but lacks the chlorine and the pyrrolidine ring.
There you have it—an in-depth look at this compound. Chemical compounds like these really show how incredibly complex and interesting chemistry can be. Did this hit the mark for what you were after?
Properties
IUPAC Name |
5-chloro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O4/c19-12-1-6-16(23(26)27)15(8-12)18(25)21-9-11-7-17(24)22(10-11)14-4-2-13(20)3-5-14/h1-6,8,11H,7,9-10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUBYUVYSRVMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
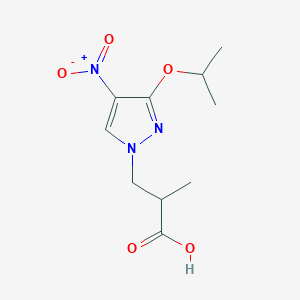
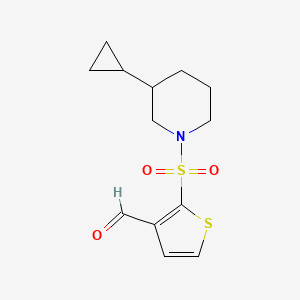
![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2925901.png)
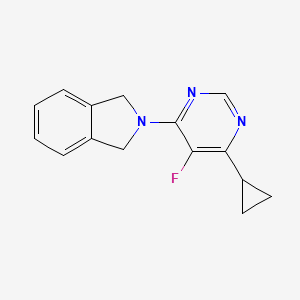
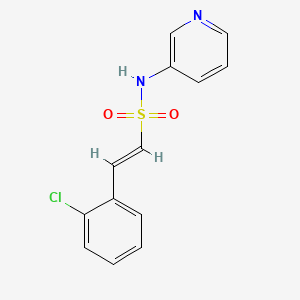
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide](/img/structure/B2925908.png)
![2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2925909.png)
![4-(2,3-Dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]-3-[4-(trifluoromethyl)phenoxy]azetidin-2-one](/img/structure/B2925911.png)
![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2925914.png)
![2-{[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2925916.png)
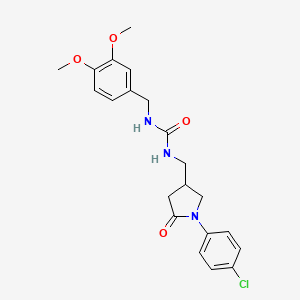
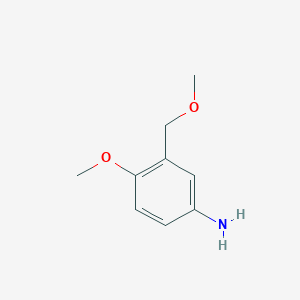
![N-(3,4-dimethylbenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2925919.png)
![4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid](/img/structure/B2925920.png)
